molecular formula C13H20ClN B13273585 [(4-Chlorophenyl)methyl](hexyl)amine

[(4-Chlorophenyl)methyl](hexyl)amine

Cat. No.: B13273585
M. Wt: 225.76 g/mol
InChI Key: JCCNMXXJQVTHHG-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Medicinal Chemistry

Amines, particularly benzylamines and their derivatives, are fundamental building blocks in the chemical sciences. They are omnipresent in biologically active compounds and serve as crucial precursors for a vast array of pharmaceuticals and agrochemicals. researchgate.netnih.gov The benzylamine (B48309) scaffold, consisting of a benzyl (B1604629) group attached to an amine, is a prominent feature in many industrial and pharmaceutical products. nih.govresearchgate.net

Historical Perspective and Chemical Class Significance of Related Compounds

The study of benzylamines has a rich history, with the parent compound, benzylamine, first produced in the 19th century. wikipedia.org It has since become a staple in organic synthesis, used as a precursor in the industrial production of numerous pharmaceuticals. wikipedia.org Over the decades, research has expanded to a vast number of substituted benzylamine derivatives, driven by the quest for new drugs with improved properties.

The significance of this chemical class is underscored by its presence in a wide range of established and experimental drugs. For example, derivatives have been investigated for the treatment of depression and other central nervous system disorders. google.com Furthermore, substituted aryl benzylamines have been designed and synthesized as potent and selective inhibitors of enzymes like 17β-Hydroxysteroid Dehydrogenase Type 3, which is a target for prostate cancer therapeutics. mdpi.com These historical and ongoing research efforts highlight the versatility and therapeutic potential of the substituted benzylamine framework.

Rationale for Dedicated Academic Research on (4-Chlorophenyl)methylamine

Dedicated academic research on (4-Chlorophenyl)methylamine and its N-alkylated derivatives like (4-Chlorophenyl)methylamine is founded on several key scientific principles. A primary driver is the exploration of structure-activity relationships (SAR), which examines how modifying a molecule's structure affects its biological activity. chemimpex.com

The rationale for focusing on this specific class of compounds includes:

Core Structural Motif: The benzylamine unit is a well-established pharmacophore present in many biologically active molecules. researchgate.net

Influence of the Chloro Substituent: The chlorine atom on the phenyl ring alters the electronic properties and conformation of the molecule, which can lead to unique interactions with biological targets. mdpi.com

Probing Hydrophobic Interactions: The N-alkylation of the amine with a hexyl group is a deliberate modification. In medicinal chemistry, adding alkyl chains of varying lengths is a common strategy to investigate how hydrophobic (water-repelling) interactions with a biological receptor or enzyme active site can influence binding affinity and potency. mdpi.comnih.gov Longer alkyl groups, like hexyl, can fit into hydrophobic pockets, potentially increasing the compound's inhibitory activity. mdpi.com

Developing Novel Synthesis Methods: There is a continuous academic interest in developing more efficient, selective, and environmentally friendly methods for synthesizing primary and secondary amines, including N-alkylated benzylamines. acs.orgresearchgate.net

Scope and Objectives of Scholarly Investigations into the Compound

Scholarly investigations into (4-Chlorophenyl)methylamine and its analogues are typically multifaceted, with objectives spanning from fundamental synthesis to biological evaluation.

Key Research Objectives:

Objective CategorySpecific Goals
Synthetic Chemistry Development of novel, efficient, and atom-economic methods for the N-alkylation of benzylamines. acs.orgnih.gov Exploration of new catalytic systems (e.g., using Nickel or Iridium complexes) for amine synthesis. acs.orgnih.gov Synthesis of libraries of related compounds with diverse substitutions for biological screening. researchgate.net
Medicinal Chemistry Investigation of structure-activity relationships (SAR) to understand how structural modifications impact biological effects. chemimpex.com Design and synthesis of potent and selective enzyme inhibitors (e.g., for copper amine oxidases or 17β-HSD3). mdpi.comnih.gov
Biological Evaluation Screening of newly synthesized compounds for a range of potential therapeutic activities, such as antibacterial, antiviral, or anti-tuberculosis effects. researchgate.netgsconlinepress.comnih.gov Studying interactions with specific biological targets, such as neurotransmitter receptors or enzymes, to elucidate mechanisms of action. chemimpex.com
Chemical Biology Use of these compounds as chemical tools to probe biological pathways and understand the function of specific proteins. nih.gov

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]hexan-1-amine

InChI

InChI=1S/C13H20ClN/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9,15H,2-5,10-11H2,1H3

InChI Key

JCCNMXXJQVTHHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chlorophenyl Methylamine and Its Analogues

Classical Synthetic Routes to (4-Chlorophenyl)methylamine

Traditional methods for the synthesis of primary amines like (4-Chlorophenyl)methylamine remain widely used due to their reliability and the availability of starting materials. The most prominent classical routes include reductive amination, the Gabriel synthesis, and the reduction of nitriles.

Reductive Amination: This is one of the most common methods for preparing amines. researchgate.netwikipedia.org The process involves the reaction of a carbonyl compound, in this case, 4-chlorobenzaldehyde (B46862), with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orgmasterorganicchemistry.com This method is advantageous as it is often a one-pot reaction. wikipedia.org

Key aspects of this route include:

Carbonyl Source: 4-Chlorobenzaldehyde is the primary starting material.

Ammonia Source: Ammonia itself or ammonium (B1175870) salts like ammonium formate (B1220265) can be used. rsc.org

Reducing Agents: A variety of reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) is effective, it can also reduce the starting aldehyde. commonorganicchemistry.com More selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine intermediate. masterorganicchemistry.comharvard.edu Catalytic hydrogenation using catalysts such as Raney Nickel or platinum is also a viable approach. researchgate.net

Gabriel Synthesis: The Gabriel synthesis is a robust method that transforms primary alkyl halides into primary amines, effectively avoiding the over-alkylation that can plague other methods. chemistrysteps.commasterorganicchemistry.com The synthesis begins with the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, such as 4-chlorobenzyl chloride. The resulting N-alkylphthalimide is then cleaved to release the primary amine. wikipedia.org

The two main steps are:

Alkylation: Potassium phthalimide, a surrogate for the H₂N⁻ anion, acts as a nucleophile, attacking the 4-chlorobenzyl chloride in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org

Deprotection: The amine is liberated from the phthalimide group. This is traditionally done by acidic hydrolysis, but a milder and more common approach involves reaction with hydrazine (B178648) (Ing–Manske procedure), which precipitates phthalhydrazide, leaving the desired primary amine. wikipedia.orglibretexts.org

Reduction of 4-Chlorobenzonitrile: Another classical route involves the reduction of the nitrile group in 4-chlorobenzonitrile. ontosight.ai This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, providing a direct path to (4-Chlorophenyl)methylamine. chemicalbook.com

MethodStarting Material(s)Key ReagentsAdvantagesDisadvantages
Reductive Amination 4-Chlorobenzaldehyde, AmmoniaNaBH₃CN, NaBH(OAc)₃, H₂/CatalystOften a one-pot reaction; good yields.Potential for side reactions if reducing agent is not selective.
Gabriel Synthesis 4-Chlorobenzyl chloride, Potassium phthalimideHydrazine, AcidAvoids over-alkylation; clean reaction.Requires two distinct steps; harsh conditions may be needed for deprotection. wikipedia.org
Nitrile Reduction 4-ChlorobenzonitrileLiAlH₄, H₂/CatalystDirect conversion.Requires strong, hazardous reducing agents or high-pressure hydrogenation.

Advanced and Stereoselective Synthesis of Related Chiral Amine Scaffolds

Modern synthetic chemistry often demands high levels of stereocontrol, particularly in pharmaceutical applications where a specific enantiomer of a chiral amine is required. For instance, chiral analogues such as R-(-)-1-(4-chlorophenyl)-phenylmethylamine are critical intermediates in the synthesis of drugs like levocetirizine. googleapis.com

Advanced methodologies focus on achieving this stereoselectivity:

Asymmetric Reductive Amination: This approach modifies the classical reductive amination by using chiral catalysts or auxiliaries to induce stereoselectivity. Biocatalysts, such as imine reductases (IREDs), have emerged as powerful tools for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. wikipedia.org

Transition Metal-Catalyzed N-Alkylation: Iridium (Ir) and Ruthenium (Ru) complexes have been developed as highly effective catalysts for the N-alkylation of amines with alcohols. acs.org This "hydrogen-borrowing" or "hydrogen transfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, all catalyzed by the same metal complex. This method is notable for its high atom economy and for providing a pathway to secondary and tertiary amines.

Optimization of Reaction Conditions and Yields for (4-Chlorophenyl)methylamine Production

Achieving high yields and purity is crucial for the practical application of any synthetic route. Optimization involves the systematic variation of reaction parameters to find the ideal conditions.

Choice of Reducing Agent: In reductive amination, the choice of hydride is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often considered superior to sodium cyanoborohydride (NaBH₃CN) because it is less toxic and highly selective for the reduction of iminium ions in the presence of aldehydes, and the reaction proceeds without the release of cyanide salts. harvard.edu

Solvent and pH: The solvent can significantly influence reaction rates and yields. For instance, the use of methanol (B129727) was found to allow for rapid and nearly quantitative imine formation in some reductive amination protocols. harvard.edu Maintaining the pH between 6 and 7 is also important when using reagents like NaBH₃CN to ensure the selective reduction of the imine over the carbonyl substrate.

Catalyst Systems: In catalytic reactions, the choice of metal and ligand is paramount. For N-alkylation with alcohols, nitrile-substituted N-heterocyclic carbene (NHC)–Ir(III) complexes have been shown to be highly active. acs.org

Base and Temperature: For direct N-alkylation reactions with alkyl halides, the choice of base and solvent is crucial to promote mono-alkylation. Cesium carbonate, for example, has been used effectively to promote the selective mono-N-alkylation of primary amines. researchgate.net Temperature control is also vital; patent literature describes specific temperature ranges (e.g., 125°C to 130°C) to drive reactions to completion. googleapis.com

ReactionParameterOptimized ConditionOutcome
Reductive Amination Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)High selectivity, non-toxic byproducts. harvard.edu
Reductive Amination SolventMethanolRapid and nearly quantitative imine formation. harvard.edu
N-Alkylation CatalystNitrile-substituted NHC–Ir(III) complexHigh yields for N-alkylation with alcohols. acs.org
N-Alkylation BaseCesium CarbonatePromotes selective mono-alkylation. researchgate.net

Green Chemistry Approaches in Amine Synthesis Relevant to (4-Chlorophenyl)methylamine

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies are relevant to the synthesis of (4-Chlorophenyl)methylamine and its analogues.

Catalytic Hydrogen Transfer: The N-alkylation of amines with alcohols is a prime example of a green synthetic route. acs.orgsemanticscholar.org This "hydrogen-borrowing" strategy uses alcohols as alkylating agents, which are generally less toxic than alkyl halides, and produces water as the only byproduct, resulting in high atom economy. semanticscholar.org

One-Pot Reactions: Reductive amination is often performed as a one-pot synthesis, which minimizes waste by reducing the number of intermediate purification steps and the associated solvent usage. wikipedia.org

Aqueous Media: Performing N-alkylation reactions in water instead of organic solvents is a significant green improvement. The use of surfactants can facilitate the reaction between poorly soluble organic substrates in an aqueous medium. researchgate.net

Modified Gabriel Synthesis: To improve the poor atom economy of the classical Gabriel synthesis, new reagents have been designed. For example, using a recyclable Gabriel reagent like 3,4-diphenylmaleic anhydride (B1165640) allows the coproduct to be easily converted back into a reactant, significantly reducing waste. rsc.org

Scale-Up Considerations for Laboratory to Preparative Synthesis of (4-Chlorophenyl)methylamine

Translating a laboratory-scale synthesis to an industrial or preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reaction Exotherms: Many reactions involved in amine synthesis, such as reductions with hydrides or alkylations, are exothermic. On a large scale, the heat generated can be significant, requiring efficient heat transfer and cooling systems to prevent runaway reactions.

Reagent Handling and Stoichiometry: Handling large quantities of hazardous or reactive materials, such as liquid ammonia or strong reducing agents, requires specialized equipment and safety protocols. For example, syntheses may be performed in high-pressure stainless steel autoclaves. chemicalbook.com

Work-up and Purification: Isolating and purifying large quantities of product requires different techniques than those used in the lab. While chromatography might be used for small-scale purification, industrial-scale production relies on methods like distillation, crystallization, and liquid-liquid extraction to obtain the product in high purity.

Process Control and Automation: On a large scale, precise control over reaction parameters like temperature, pressure, and reagent addition rate is critical for ensuring consistent product quality and yield. Automated systems are often employed to monitor and control these variables. Patent literature often details specific procedures for kilogram-scale production, including precise quantities of reagents and solvents, reaction times, and purification methods. googleapis.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chlorophenyl Methylamine Derivatives

Systematic Modification of the (4-Chlorophenyl)methyl Moiety and Biological Impact

The (4-Chlorophenyl)methyl group is a critical component that influences the electronic and steric properties of the molecule, thereby affecting its biological activity. Modifications to this moiety, including the position and nature of the substituent on the phenyl ring, can lead to significant changes in efficacy and selectivity.

Research on analogous N-benzyl derivatives has shown that both the electronic nature and the position of the substituent on the phenyl ring are crucial for biological activity. In a series of indazole derivatives, substitution at the ortho position of the benzyl (B1604629) ring with a fluorine or cyano group resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This suggests that for (4-Chlorophenyl)methylamine, moving the chlorine atom from the para (4) position to the ortho (2) or meta (3) position would likely have a substantial impact on its target-binding profile.

The nature of the substituent is equally important. Studies on platinum(IV) complexes containing substituted benzylamine (B48309) ligands revealed that complexes with 4-fluoro and 4-chloro substituents exhibited impressive anticancer activities, highlighting the favorable role of halogens at this position. researchgate.net The general SAR trend for halogen substituents often follows the order F ≈ Cl > Br > I, although this can be target-dependent. Replacing the chloro group with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) or electron-donating groups (e.g., methyl, methoxy) would systematically alter the electronic properties of the phenyl ring, which in turn affects properties like pKa of the amine and aryl-π interactions with a biological target. nih.gov

The table below illustrates hypothetical SAR data based on common findings in related compound series, showing how different substituents on the phenyl ring of a generic N-hexylbenzylamine core might influence biological activity, represented by the half-maximal inhibitory concentration (IC50).

Table 1. Impact of Phenyl Ring Substitution on Biological Activity of N-Hexylbenzylamine Derivatives.
Substituent (at para-position)Electronic EffectSteric SizeRelative IC50 (nM)
-HNeutralSmall150
-FElectron-WithdrawingSmall45
-ClElectron-WithdrawingMedium50
-CH3Electron-DonatingMedium200
-CF3Strongly Electron-WithdrawingLarge90

Exploration of Hexyl Chain Substitutions and Their Influence on Molecular Recognition

The N-hexyl chain plays a significant role in the molecule's lipophilicity and its ability to fit into hydrophobic pockets within a target protein. Altering the length, branching, or rigidity of this chain can modulate binding affinity and selectivity.

For many receptor systems, there is an optimal alkyl chain length for activity. Chains that are too short may not effectively engage with the hydrophobic pocket, while chains that are too long can introduce steric clashes or unfavorable conformational constraints. In a series of cholinesterase inhibitors, the length of an alkyl chain linking two molecular fragments was critical, with specific lengths showing maximal potency. nih.gov For (4-Chlorophenyl)methylamine, increasing the chain length to heptyl or octyl, or decreasing it to pentyl or butyl, would likely alter its biological activity.

Introducing branching (e.g., isohexyl) or unsaturation (e.g., hexenyl) into the chain would affect its conformation and flexibility. A branched chain is bulkier and may orient the molecule differently within a binding site compared to a linear chain. Cyclization of the chain, for instance, by incorporating a cyclohexyl group, would drastically reduce its conformational freedom, which can be beneficial if the rigid conformation is the one recognized by the target (the "bioactive conformation").

The following table demonstrates how modifications to the N-alkyl chain in a hypothetical (4-Chlorophenyl)methylamine series could influence binding affinity, represented by the dissociation constant (Kd).

Table 2. Influence of N-Alkyl Chain Modification on Binding Affinity.
N-Alkyl ChainLipophilicity (cLogP)FlexibilityRelative Kd (nM)
n-ButylLowerHigh120
n-PentylMediumHigh80
n-HexylOptimalHigh40
n-HeptylHigherHigh95
iso-HexylOptimalMedium75
CyclohexylHighLow250

Role of the Secondary Amine Functionality in Target Interaction Profiles

The secondary amine in (4-Chlorophenyl)methylamine is a key functional group, acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the nitrogen lone pair). At physiological pH, it is likely to be protonated, forming a secondary ammonium (B1175870) ion (-NH2+-) that can engage in strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) or backbone carbonyls in a protein target.

The importance of this functionality can be probed by comparing the activity of the secondary amine with its primary (-NH2), tertiary (-N(CH3)-), and amide (-NHC(O)-) analogs.

Primary Amine: A primary amine analog, 4-chlorobenzylamine, would lack the hydrophobic contribution of the hexyl group. ontosight.ai

Tertiary Amine: A tertiary amine analog, such as N-(4-chlorobenzyl)-N-hexyl-N-methylamine, would lose its hydrogen bond donating capacity but could still act as a hydrogen bond acceptor. The added methyl group would also increase steric bulk.

Amide: An amide analog, like N-(4-chlorobenzyl)-N-hexylacetamide, would have a planar nitrogen, significantly altered basicity, and different hydrogen bonding capabilities. The nitrogen lone pair is delocalized into the carbonyl group, making it a much weaker base and hydrogen bond acceptor.

These modifications directly test the hypothesis that the secondary amine's specific hydrogen bonding and basic properties are essential for molecular recognition and biological activity.

Conformational Analysis and its Implications for (4-Chlorophenyl)methylamine Activity

Spectroscopic and computational studies on simple benzylamines suggest that the C-N bond tends to be perpendicular to the plane of the aromatic ring. colostate.edu This conformation minimizes steric hindrance between the amine substituents and the ortho-hydrogens of the phenyl ring. The orientation of the hexyl group relative to the benzyl moiety is also critical. The flexible hexyl chain can adopt numerous conformations, from a fully extended (anti) state to a more compact (gauche) state. utdallas.edu

The molecule's ability to adopt a low-energy conformation that is complementary to the shape of the target's binding site is a prerequisite for potent activity. Conformational restriction, for example by introducing double bonds or cyclic structures, can be a powerful strategy in drug design to lock the molecule in its bioactive conformation, potentially increasing potency and reducing off-target effects.

Computational and Cheminformatic Approaches to SAR/SPR of (4-Chlorophenyl)methylamine

Computational chemistry and cheminformatics provide powerful tools for understanding and predicting the SAR and SPR of (4-Chlorophenyl)methylamine derivatives, accelerating the design of new, more potent analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. nih.gov For (4-Chlorophenyl)methylamine analogs, descriptors could include electronic properties (e.g., Hammett constants for ring substituents), steric parameters (e.g., molar refractivity), and lipophilicity (e.g., logP). A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be used to create 3D models that show which regions of space around the molecule favor bulky, electron-rich, or hydrophobic groups for optimal activity. nih.gov

Molecular Docking: Docking simulations can predict the preferred binding mode of (4-Chlorophenyl)methylamine within the active site of a target protein whose 3D structure is known. researchgate.net These simulations score different poses based on intermolecular interactions like hydrogen bonds, ionic interactions, and van der Waals forces. This information can rationalize observed SAR and guide the design of new derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding. researchgate.net This can help refine docking poses and provide a more accurate picture of the molecular recognition process.

Metabolism and Biotransformation of 4 Chlorophenyl Methylamine

Elucidation of Major Metabolic Pathways in In Vitro Systems

Following an extensive review of scientific literature, no specific studies detailing the in vitro metabolism of (4-Chlorophenyl)methylamine were identified. However, based on the metabolism of structurally similar compounds, several predictive pathways can be considered. The metabolism of analogous N-benzylalkylamines and compounds containing a 4-chlorophenyl moiety suggests that (4-Chlorophenyl)methylamine would likely undergo both Phase I and Phase II biotransformation reactions.

Phase I Biotransformation (Oxidation, Reduction, Hydrolysis)

Phase I metabolism of (4-Chlorophenyl)methylamine is anticipated to be primarily oxidative and catalyzed by the cytochrome P450 (CYP) enzyme system. Key predicted oxidative pathways include:

N-dealkylation: This is a common metabolic pathway for secondary amines. It would involve the removal of the hexyl group to form 4-chlorobenzylamine, or the removal of the (4-chlorophenyl)methyl group to form n-hexylamine. Oxidative N-debenzylation is a known metabolic route for N-benzyl substituted amines, often initiated by a one-electron transfer reaction catalyzed by CYP enzymes.

Hydroxylation: Aromatic hydroxylation of the chlorophenyl ring could occur, leading to the formation of phenolic metabolites. Additionally, aliphatic hydroxylation of the hexyl chain at various positions is a plausible metabolic route.

N-oxidation: The nitrogen atom could be directly oxidized to form an N-oxide metabolite.

Phase II Conjugation Reactions (Glucuronidation, Sulfation, N-acetylation)

Metabolites generated during Phase I, particularly hydroxylated metabolites, would be susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. Predicted Phase II pathways include:

Glucuronidation: Hydroxylated metabolites could be conjugated with glucuronic acid.

Sulfation: Phenolic metabolites could undergo sulfation.

Identification and Characterization of (4-Chlorophenyl)methylamine Metabolites

No studies have been published that identify and characterize the specific metabolites of (4-Chlorophenyl)methylamine. Based on the predicted metabolic pathways, the following table outlines potential metabolites that could be formed.

Metabolite Predicted Metabolic Pathway
4-ChlorobenzylamineN-dealkylation (removal of the hexyl group)
n-HexylamineN-dealkylation (removal of the (4-chlorophenyl)methyl group)
Hydroxylated (4-Chlorophenyl)methylamineAromatic or aliphatic hydroxylation
(4-Chlorophenyl)methylamine N-oxideN-oxidation
Glucuronide conjugates of hydroxylated metabolitesGlucuronidation
Sulfate conjugates of phenolic metabolitesSulfation

Cytochrome P450 (CYP) Isoform Contributions to (4-Chlorophenyl)methylamine Metabolism

While the specific CYP isoforms involved in the metabolism of (4-Chlorophenyl)methylamine have not been determined, studies on similar compounds suggest the involvement of major drug-metabolizing enzymes. The metabolism of many N-alkylated compounds is often mediated by CYP3A4, CYP2D6, and CYP2C9. For instance, the in vitro metabolism of chlorpheniramine, which also contains a p-chlorophenyl group, has been shown to involve cytochrome P-450.

Enzyme Kinetics of Metabolic Pathways Relevant to (4-Chlorophenyl)methylamine

There is currently no available data on the enzyme kinetics (e.g., Km, Vmax) for the metabolic pathways of (4-Chlorophenyl)methylamine. Such studies would require in vitro experiments using human liver microsomes or recombinant CYP enzymes to determine the affinity of the enzymes for the substrate and the maximum rate of metabolism.

Species-Specific Metabolic Differences in Preclinical Models

Information regarding species-specific metabolic differences for (4-Chlorophenyl)methylamine in preclinical models (e.g., rat, mouse, dog) is not available in the current scientific literature. Metabolic pathways and the rates of metabolism can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes.

Analytical Methodologies for Detection and Quantification of 4 Chlorophenyl Methylamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating (4-Chlorophenyl)methylamine from impurities and for assessing its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds. For N-substituted benzylamines like (4-Chlorophenyl)methylamine, reversed-phase HPLC is a common and effective approach. sielc.com

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. A C18 column is often suitable for retaining the nonpolar hexyl and chlorophenyl groups of the molecule. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The pH of the buffer can be adjusted to control the retention of the amine, which is basic. UV detection is commonly used, as the chlorophenyl group contains a chromophore that absorbs UV light, typically around 210-260 nm. sielc.comsielc.com Purity analysis is performed by integrating the peak area of the main compound and any impurities detected in the chromatogram. researchgate.net

Table 1: Illustrative HPLC Method Parameters for (4-Chlorophenyl)methylamine Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Sulfuric Acid
Gradient Isocratic or Gradient elution, depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Headspace Analysis Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. perkinelmer.com Given its structure, (4-Chlorophenyl)methylamine is expected to be sufficiently volatile and thermally stable for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. unodc.orgorientjchem.org

For purity assessment, a sample solution is injected into the GC, where it is vaporized and separated on a capillary column. A nonpolar or medium-polarity column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is typically used. unodc.org The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov

Headspace analysis is a variation of GC used for analyzing volatile compounds in a solid or liquid matrix without direct injection of the matrix itself. perkinelmer.comthermofisher.com This technique is particularly useful for trace analysis or when the sample matrix is non-volatile or could contaminate the GC system. perkinelmer.comthermofisher.com The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. thermofisher.com A portion of this vapor is then injected into the GC. This method is advantageous for reducing matrix effects and concentrating volatile analytes. perkinelmer.com

Table 2: Representative GC Method Parameters for (4-Chlorophenyl)methylamine

Parameter Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Injection Mode | Split or Splitless |

Chiral Chromatography for Enantiomeric Purity (if applicable to related compounds)

The specific compound (4-Chlorophenyl)methylamine is not chiral as it does not possess a stereocenter. However, if a chiral center were present in a related compound (for example, if the benzylmethyl carbon had an additional, different substituent), chiral chromatography would be essential for separating the enantiomers and determining the enantiomeric purity.

Chiral separations are typically achieved using a chiral stationary phase (CSP). nih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs or cyclodextrin-based CSPs, such as 4-chlorophenylcarbamate-β-CD, have been shown to be effective for separating enantiomers of related compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP, driven by interactions like hydrogen bonding, π-π stacking, and steric hindrance. nih.gov

Spectroscopic Characterization and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound. Mass spectrometry provides information about molecular weight and fragmentation, while NMR spectroscopy elucidates the detailed atomic arrangement. jchps.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a key analytical tool for determining the molecular weight of a compound and providing structural information through its fragmentation pattern. whitman.edu When (4-Chlorophenyl)methylamine is analyzed by MS, typically using electron ionization (EI), it will produce a molecular ion (M+) peak corresponding to its molecular weight.

The fragmentation of the molecular ion provides a unique fingerprint. For this compound, characteristic fragmentation pathways are expected:

Alpha-Cleavage: The bond between the carbon atoms adjacent to the nitrogen is a common cleavage site for amines. libretexts.orgmiamioh.edu This would lead to the loss of a pentyl radical (C5H11•) from the hexyl group, or the loss of the 4-chlorobenzyl radical. The most prominent fragmentation is often the loss of the largest alkyl group.

Tropylium Ion Formation: Cleavage of the bond between the nitrogen and the benzylic carbon can form a 4-chlorobenzyl cation, which may rearrange to a stable chlorotropylium ion (m/z 125/127). The presence of chlorine would result in a characteristic isotopic pattern for this fragment (approximately a 3:1 ratio for the M and M+2 peaks).

Loss of Hexyl Group: Cleavage of the N-hexyl bond would result in a fragment corresponding to the [M - C6H13]+ ion.

Table 3: Predicted Mass Spectrometry Fragmentation for (4-Chlorophenyl)methylamine

m/z (mass/charge) Ion Structure Fragmentation Pathway
225/227 [C13H20ClN]+• Molecular Ion (M+)
154/156 [C8H10ClN]+ Alpha-cleavage (loss of pentyl radical, •C5H11)
125/127 [C7H6Cl]+ Cleavage of C-N bond (Chlorotropylium ion)
140 [C7H7N-C6H13]+ Cleavage of chlorophenyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. jchps.comresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum for (4-Chlorophenyl)methylamine would show distinct signals for each type of proton. The aromatic protons on the chlorophenyl ring would appear as two doublets in the aromatic region (typically δ 7.2-7.4 ppm). The benzylic protons (-CH2-) would appear as a singlet. The protons on the hexyl chain would show characteristic multiplets, with the -CH2- group attached to the nitrogen appearing at a higher chemical shift than the others due to the deshielding effect of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The chlorophenyl ring would show four distinct signals. The benzylic carbon and the six carbons of the hexyl chain would each give a unique signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH2, and CH3 groups. core.ac.uk

Table 4: Predicted ¹H NMR Chemical Shifts for (4-Chlorophenyl)methylamine

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (2H, ortho to Cl) ~7.30 Doublet 2H
Aromatic (2H, meta to Cl) ~7.25 Doublet 2H
Benzylic (-Ar-CH2-N) ~3.70 Singlet 2H
N-Alkyl (-N-CH2-) ~2.60 Triplet 2H
Alkyl Chain (-CH2-) ~1.30-1.60 Multiplet 6H
Alkyl Chain (-CH2-) ~1.30 Multiplet 2H

Table 5: Predicted ¹³C NMR Chemical Shifts for (4-Chlorophenyl)methylamine

Carbon Atom Chemical Shift (δ, ppm)
Quaternary Aromatic (C-Cl) ~132
Quaternary Aromatic (C-CH2) ~139
Aromatic CH (ortho to Cl) ~129
Aromatic CH (meta to Cl) ~130
Benzylic (-Ar-CH2-N) ~53
N-Alkyl (-N-CH2-) ~49
Alkyl Chain (-CH2-) ~32
Alkyl Chain (-CH2-) ~27
Alkyl Chain (-CH2-) ~23

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are fundamental for the structural elucidation and quantification of (4-Chlorophenyl)methylamine. Infrared (IR) spectroscopy is used to identify the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly within the chromophoric 4-chlorophenyl group.

Infrared (IR) Spectroscopy

The IR spectrum of (4-Chlorophenyl)methylamine is characterized by absorption bands corresponding to the vibrations of its specific structural components. As a secondary amine, it lacks the distinct two-band N-H stretch of primary amines but is expected to show a single, weaker N-H stretching band. The primary absorptions are associated with the aromatic ring, the aliphatic hexyl chain, and the carbon-chlorine bond.

Key expected absorption bands for (4-Chlorophenyl)methylamine are detailed in the table below. These frequencies are based on characteristic values for similar functional groups. libretexts.orgvscht.czlibretexts.orgmsu.edu

Table 1: Predicted Infrared (IR) Absorption Bands for (4-Chlorophenyl)methylamine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Secondary Amine) Stretching 3300 - 3500 Weak to Medium, Sharp
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Aliphatic) Stretching 2850 - 2960 Strong
C=C (Aromatic) Ring Stretching 1450 - 1600 Medium to Strong
C-H (Aromatic) Bending (Out-of-plane) 800 - 850 Strong
C-N Stretching 1020 - 1250 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of (4-Chlorophenyl)methylamine is primarily determined by the electronic transitions within the 4-chlorophenyl chromophore. Benzylamine (B48309) itself typically exhibits two absorption bands around 206 nm and 256 nm. The presence of the chlorine substituent on the phenyl ring is expected to cause a slight shift in the position and intensity of these absorption maxima (λmax), a phenomenon known as a batochromic shift.

The primary electronic transitions are π → π* transitions associated with the aromatic ring. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observable. masterorganicchemistry.com

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima

Compound Type Typical λmax (nm) Associated Transition
Benzylamine ~206, ~256 π → π*
Chlorobenzene ~210, ~265 π → π*

Sample Preparation and Extraction Techniques from Complex Matrices

The accurate quantification of (4-Chlorophenyl)methylamine in complex matrices, such as biological fluids (e.g., urine, blood) or environmental samples, necessitates effective sample preparation to isolate the analyte from interfering substances. nih.gov The choice of technique depends on the matrix, the concentration of the analyte, and the subsequent analytical method. As a substituted phenethylamine, methods developed for amphetamine-type stimulants are highly relevant. cromlab-instruments.esresearchgate.net

Commonly employed techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a conventional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. benthamopen.com For a basic compound like (4-Chlorophenyl)methylamine (pKa ~9-10), the pH of the aqueous sample is adjusted to be well above its pKa (e.g., pH > 11) to ensure it is in its non-ionized, free base form. This increases its solubility in a non-polar organic solvent. researchgate.net

Table 3: Parameters for Liquid-Liquid Extraction (LLE)

Parameter Condition/Solvent Rationale
Sample pH > 11 Converts the amine to its free base form for efficient extraction into organic solvent. researchgate.net
Extraction Solvent Chloroform, 1-Chlorobutane, Dichloromethane, Ethyl Acetate benthamopen.com Selection depends on analyte polarity and desired extraction efficiency.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that uses a solid sorbent material, packed into a cartridge, to selectively adsorb the analyte from the liquid sample. cromlab-instruments.esyoutube.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For basic compounds, mixed-mode cation exchange sorbents are particularly effective. youtube.com

The general steps for an SPE procedure are:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer to activate it. cromlab-instruments.es

Loading: The pre-treated sample is passed through the cartridge. The analyte and some impurities are retained on the sorbent.

Washing: An appropriate solvent is used to wash away weakly bound impurities while the analyte remains on the sorbent.

Elution: A strong solvent or a solvent with an adjusted pH is used to desorb the analyte from the sorbent, yielding a cleaner, more concentrated sample. nih.gov

Miniaturized versions of these techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have also been developed to reduce solvent consumption and increase sensitivity. researchgate.netrsc.org

Computational and in Silico Modeling Approaches for 4 Chlorophenyl Methylamine Research

Molecular Docking Studies of (4-Chlorophenyl)methylamine with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the (4-Chlorophenyl)methylamine scaffold, docking studies are crucial for identifying potential biological targets and elucidating the molecular basis of their activity. These studies simulate the interaction between the ligand and the active site of a protein, calculating a binding affinity or score that estimates the strength of the interaction.

Research on analogous compounds containing the 4-chlorophenyl moiety has demonstrated their potential to interact with various protein targets, including enzymes and receptors. Docking analyses of these derivatives reveal key binding modes. For instance, the 4-chlorophenyl group often engages in hydrophobic or Pi-stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket. The amine group can act as a hydrogen bond donor or acceptor, forming critical connections with polar residues such as serine or arginine. nih.govnih.gov

These computational predictions are instrumental in structure-activity relationship (SAR) studies, helping to explain why certain structural modifications enhance or diminish the biological activity of the compounds. nih.gov The binding energy, calculated as a docking score, provides a quantitative measure to rank different derivatives and prioritize them for synthesis and biological testing.

Table 1: Example of Molecular Docking Results for a (4-Chlorophenyl)methylamine Derivative with a Hypothetical Protein Target This table is illustrative and based on typical data from docking studies.

Protein Target Ligand Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Tyrosine Hydroxylase (4-Chlorophenyl)methylamine -8.2 Phe309, Tyr371 Pi-Pi Stacking, Hydrophobic
Monoamine Oxidase A (4-Chlorophenyl)methylamine -7.5 Tyr407, Tyr444 Pi-Pi Stacking

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to validate docking poses, assess the stability of the ligand-protein complex, and observe conformational changes that may occur upon binding. mdpi.com

For complexes involving (4-Chlorophenyl)methylamine derivatives, MD simulations can track the stability of key interactions identified in docking studies. nih.gov By analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site or if the complex is unstable. scispace.com These simulations provide deeper insights into the thermodynamic favorability of the binding event by calculating binding free energies, which can offer a more accurate prediction of binding affinity than docking scores alone. mdpi.com

MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and highlight subtle conformational adjustments in the protein that accommodate the ligand, which are often missed in rigid docking protocols. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govphyschemres.org These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to create a mathematical equation that predicts the activity or property. researchgate.netresearchgate.net

For a series of (4-Chlorophenyl)methylamine analogs, QSAR studies can identify the key structural features that govern their biological effects. Descriptors can be categorized as:

Topological (2D): Describing atomic connectivity.

Geometrical (3D): Related to the three-dimensional shape of the molecule.

Electronic: Pertaining to the distribution of electrons (e.g., dipole moment). mdpi.com

Hydrophobic: Such as the octanol-water partition coefficient (LogP). mdpi.com

Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds based on the (4-Chlorophenyl)methylamine scaffold, guiding the design of more potent molecules. nih.gov Similarly, QSPR models can predict important properties like solubility or boiling point. 47.94.85

De Novo Design and Virtual Screening Strategies based on (4-Chlorophenyl)methylamine Scaffold

The (4-Chlorophenyl)methylamine scaffold can serve as a starting point for discovering novel bioactive compounds through de novo design and virtual screening.

Virtual screening involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. enamine.net In a structure-based approach, millions of compounds can be docked into the active site of a target protein, and the top-scoring hits are selected for further investigation. nih.govresearchgate.netresearchgate.net The (4-Chlorophenyl)methylamine structure can be used as a query in similarity-based screening to find commercially available compounds with similar features.

De novo design methods create novel molecular structures from scratch, often based on the properties of the target's active site or known active ligands. mdpi.com Algorithms can "grow" a molecule atom-by-atom within the binding pocket to maximize favorable interactions, using the (4-Chlorophenyl)methylamine scaffold as a core fragment to build upon. This approach allows for the exploration of novel chemical space that may not be represented in existing compound libraries. mdpi.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties using Computational Tools

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, commonly assessed through its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. technologynetworks.com Computational tools and machine learning models are widely used to predict the ADME profile of compounds early in the drug discovery process, helping to identify potential liabilities. researchgate.netnih.govbohrium.com

For (4-Chlorophenyl)methylamine, in silico tools can predict a range of ADME-related parameters. nih.govnih.gov These predictions are often based on established rules and models derived from large datasets of experimental results. github.comnih.gov For example, Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule and its likelihood of having good oral absorption. scispace.com In silico models can also predict potential sites of metabolism by cytochrome P450 enzymes, blood-brain barrier penetration, and potential toxicity. 47.94.85researchgate.net

Table 3: Predicted ADME Properties for (4-Chlorophenyl)methylamine These values are predictions generated from typical in silico models and are for illustrative purposes.

Property Predicted Value Compliance with Standard Rules
Molecular Weight 225.76 g/mol Yes (Lipinski's Rule: <500)
LogP (Lipophilicity) 4.15 Yes (Lipinski's Rule: <5)
Hydrogen Bond Donors 1 Yes (Lipinski's Rule: <5)
Hydrogen Bond Acceptors 1 Yes (Lipinski's Rule: <10)
Polar Surface Area (PSA) 12.03 Ų Yes (Generally <140 Ų)
Aqueous Solubility (LogS) -4.5 Moderately soluble

Synthesis and Biological Evaluation of Novel 4 Chlorophenyl Methylamine Derivatives

Rational Design Principles for Modifying the (4-Chlorophenyl)methylamine Structure

The process of modifying the lead structure of (4-chlorophenyl)methylamine is guided by established principles of medicinal chemistry to establish a clear structure-activity relationship (SAR). nih.gov The molecule can be conceptually divided into three key regions for modification: the chlorophenyl ring, the benzylic methylene (B1212753) bridge, and the amine substituent.

The Chlorophenyl Ring: The 4-chloro substituent is a critical feature, influencing the molecule's electronic properties and lipophilicity. It can participate in favorable halogen bonding or hydrophobic interactions within a protein's active site. Rational design strategies often involve:

Positional Isomerism: Moving the chlorine atom to the ortho- or meta-positions to probe the topology of the binding pocket.

Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) to systematically vary size, lipophilicity, and halogen-bonding strength.

Bioisosteric Replacement: Substituting the chloro group with other electron-withdrawing (e.g., -CF₃, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) to modulate electronic effects and explore different bonding interactions. nih.gov

Alkyl Chain Homologation: Varying the length of the alkyl chain (e.g., from butyl to octyl) to optimize hydrophobic interactions within a target binding site.

Introduction of Functionality: Incorporating polar groups (e.g., hydroxyl, ether, amide) into the alkyl chain to improve solubility or introduce new hydrogen bonding opportunities.

Cyclization: Using cyclic structures (e.g., cyclohexyl, piperidinyl) in place of the linear alkyl chain to restrict conformational flexibility, which can lead to an increase in binding affinity.

The Benzylamine (B48309) Core: The secondary amine itself is typically basic and protonated at physiological pH, allowing for potent ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a receptor. nih.gov Modifications here are less common but can include the introduction of a methyl group on the benzylic carbon to create a chiral center, allowing for the exploration of stereospecific interactions.

Synthetic Strategies for Accessing Chemically Diverse Analogs

The synthesis of (4-chlorophenyl)methylamine derivatives is readily achievable through several robust and high-yielding chemical transformations. The choice of strategy depends on the desired diversity and the availability of starting materials.

Reductive Amination: This is one of the most direct and widely used methods for preparing secondary amines. organic-chemistry.org The reaction involves the condensation of 4-chlorobenzaldehyde (B46862) with a primary amine (e.g., hexylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity. organic-chemistry.orgkoreascience.kr This strategy is highly versatile for creating libraries of analogs by varying the primary amine component.

N-Alkylation: An alternative approach involves the direct alkylation of the primary amine, (4-chlorophenyl)methanamine, with an appropriate alkyl halide (e.g., 1-bromohexane). This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct. While effective, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. nih.gov

Modern C-H Functionalization: Cutting-edge synthetic methods are emerging that allow for the direct coupling of amines with C-H bonds, bypassing the need for pre-functionalized starting materials like aldehydes or halides. illinois.edu For instance, metal-catalyzed C-H amination could potentially be used to forge the benzyl-nitrogen bond directly, offering a more atom-economical route to these derivatives. organic-chemistry.org

StrategyReactantsKey Reagents/CatalystsTypical YieldAdvantages
Reductive Amination4-Chlorobenzaldehyde + Primary Amine (R-NH₂)NaBH(OAc)₃ or NaBH₃CNHighHigh functional group tolerance, minimal byproducts. organic-chemistry.org
N-Alkylation(4-Chlorophenyl)methanamine + Alkyl Halide (R-X)K₂CO₃ or Et₃NModerate to HighSimple procedure, readily available starting materials.
C-H Oxidative AminationToluene derivative + Amine (R-NH₂)Copper or Palladium catalystsVariableHigh atom economy, novel disconnections. illinois.eduorganic-chemistry.org

Comparative Molecular Interaction Profiles of Synthesized Derivatives

Understanding how structural modifications affect the binding of a ligand to its target is fundamental to drug design. Molecular docking is a powerful computational tool used to predict the binding pose and interaction profile of a molecule within a protein's active site. nih.govnih.gov For the (4-chlorophenyl)methylamine series, several key interactions are typically analyzed:

Ionic and Hydrogen Bonding: The secondary amine, protonated at physiological pH, is a strong hydrogen bond donor and can form a powerful ionic bond (salt bridge) with negatively charged residues such as aspartate or glutamate. nih.gov

Hydrophobic Interactions: The phenyl ring and the N-alkyl substituent (e.g., the hexyl group) engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Pi-Interactions: The aromatic chlorophenyl ring can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur found in the backbones or side chains of amino acids.

By systematically modifying the structure and analyzing the resulting changes in docking scores and interaction patterns, researchers can build a model of the binding site and design new analogs with improved affinity. ijper.org

Analog ModificationPrimary Interaction(s) AffectedPredicted OutcomeExample Residues
Lengthen N-alkyl chain (e.g., hexyl to octyl)Hydrophobic InteractionsIncreased affinity if a deep hydrophobic pocket is present.Leucine, Valine
Replace 4-Cl with 4-OCH₃Electronic Effects, Hydrogen BondingMay act as a hydrogen bond acceptor.Serine, Threonine
Replace N-hexyl with N-cyclohexylHydrophobic Interactions, Conformational RigidityMay improve binding by reducing entropic penalty.Isoleucine, Phenylalanine
Protonated AmineIonic Bonding, Hydrogen BondingStrong anchoring point in the binding site.Aspartate, Glutamate

Structure-Based and Ligand-Based Drug Design Iterations for Enhanced Properties

The optimization of lead compounds into clinical candidates often proceeds through iterative cycles of design, synthesis, and testing, guided by computational methods. nih.govslideshare.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), SBDD can be employed. nih.gov Derivatives of (4-chlorophenyl)methylamine are docked into the active site, and the resulting poses are analyzed to identify opportunities for improved interactions. For example, if docking reveals an unoccupied hydrophobic pocket near the hexyl group, a subsequent design iteration might focus on synthesizing analogs with longer or branched alkyl chains to fill that space, potentially increasing binding affinity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. nih.govslideshare.net These approaches rely on the knowledge of a set of molecules that are active at the target. A pharmacophore model can be generated, which defines the essential spatial arrangement of chemical features (e.g., a positive ionizable center, a hydrophobic group, an aromatic ring) required for activity. This model then serves as a template to design novel molecules, including new (4-chlorophenyl)methylamine analogs, that fit its criteria. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to build a mathematical model correlating structural features with biological activity, which can then predict the potency of virtual compounds before their synthesis.

IterationCompoundDesign Rationale (Hypothetical)Biological Activity (IC₅₀, nM)
1(4-Chlorophenyl)methylamineInitial hit from screening.850
2(4-Chlorophenyl)methylamineExtend alkyl chain to probe for hydrophobic pocket (SBDD).220
3(4-Bromo-phenyl)methylamineEnhance halogen bonding potential (SBDD/LBDD).95
4(4-Bromo-phenyl)methylamineIntroduce conformational rigidity to reduce entropy loss upon binding.40

Prodrug Concepts and Bioprecursor Strategies for (4-Chlorophenyl)methylamine

A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active parent drug. nih.govnih.gov This strategy is often used to overcome pharmaceutical challenges such as poor solubility, low membrane permeability, or rapid metabolism. The secondary amine in the (4-chlorophenyl)methylamine scaffold is an ideal handle for prodrug design. researchgate.net

Masking Basicity: The basicity of the amine causes it to be protonated at physiological pH, which is excellent for receptor binding but can hinder its ability to cross biological membranes, such as the blood-brain barrier. nih.gov This charge can be temporarily masked by converting the amine into a neutral, bioreversible derivative.

Amide and Carbamate Prodrugs: A common strategy is to acylate the secondary amine to form an amide or a carbamate. nih.govgoogle.com These functional groups are generally stable in the gastrointestinal tract but can be cleaved by esterase or amidase enzymes in the blood or target tissues to release the active secondary amine. The rate of cleavage can be tuned by modifying the steric and electronic properties of the acyl group. semanticscholar.org

pH-Sensitive Prodrugs: Another approach involves creating linkages that are chemically, rather than enzymatically, labile. For example, N-Mannich bases can be designed to be stable at one pH but rapidly hydrolyze at another (e.g., physiological pH 7.4) to release the parent amine. nih.gov This can be useful for achieving targeted release in specific tissues or cellular compartments.

These strategies allow for the fine-tuning of a drug's pharmacokinetic profile, ensuring that the active (4-chlorophenyl)methylamine derivative reaches its intended target in sufficient concentration to exert its therapeutic effect.

Future Perspectives and Emerging Research Directions for 4 Chlorophenyl Methylamine

Integration of Omics Technologies in Mechanistic Research

Future mechanistic studies on (4-Chlorophenyl)methylamine will likely benefit from the integration of "omics" technologies, such as genomics, proteomics, transcriptomics, and metabolomics. nih.gov These high-throughput approaches allow for a comprehensive, system-wide analysis of the molecular changes induced by a compound in a biological system. nih.gov

For instance, if (4-Chlorophenyl)methylamine is investigated for potential therapeutic effects, proteomics could identify the specific proteins that directly interact with the compound or whose expression levels change upon exposure. Metabolomics could reveal alterations in metabolic pathways, providing insights into the functional consequences of the compound's activity. By analyzing these large datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. This holistic approach moves beyond traditional single-target investigations and offers a more complete understanding of the biological impact of (4-Chlorophenyl)methylamine.

Table 1: Application of Omics Technologies to (4-Chlorophenyl)methylamine Research

Omics Technology Potential Application for (4-Chlorophenyl)methylamine Research Expected Insights
Genomics Identifying genetic variations that influence sensitivity or resistance to the compound's effects. Understanding patient-specific responses; identifying genetic markers for efficacy.
Transcriptomics Analyzing changes in gene expression (mRNA levels) in cells or tissues after treatment. Elucidating the cellular pathways modulated by the compound.
Proteomics Quantifying changes in protein expression and post-translational modifications. Identifying direct molecular targets and downstream signaling cascades.

| Metabolomics | Profiling changes in small-molecule metabolites within a biological system. | Revealing alterations in metabolic function and identifying functional biomarkers. |

Advanced Materials Science Applications

The structural features of (4-Chlorophenyl)methylamine, specifically its aromatic ring and reactive amine group, make it a candidate for applications in advanced materials science. The amine functionality allows it to serve as a monomer or a cross-linking agent in the synthesis of polymers. For example, it could be incorporated into epoxy resins or polyurethanes to modify their mechanical, thermal, or adhesive properties. vulcanchem.com The presence of the chlorophenyl group can enhance thermal stability and introduce specific electronic properties to the resulting polymer. vulcanchem.com Future research could focus on synthesizing novel polymers and composites incorporating (4-Chlorophenyl)methylamine and characterizing their properties for potential use in coatings, adhesives, or advanced composites.

Role of (4-Chlorophenyl)methylamine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein or pathway. Given its defined structure, (4-Chlorophenyl)methylamine could be developed into a chemical probe. By synthesizing derivatives with fluorescent tags or reactive groups, researchers could use this molecule to visualize, isolate, and identify its binding partners within cells. This approach is invaluable for target validation and for understanding the complex networks that govern cellular processes. For example, if the compound is found to have a specific biological effect, a probe version could be used in pull-down assays coupled with mass spectrometry to definitively identify its protein target, thereby elucidating its mechanism of action at the molecular level.

Development of Novel Synthetic Methodologies for Related Amine Structures

The study of (4-Chlorophenyl)methylamine can also spur innovation in synthetic organic chemistry. The development of more efficient, sustainable, and versatile methods for synthesizing this compound and its analogues is an active area of research. researchgate.net Future efforts may focus on catalyst-free reactions, microwave-assisted synthesis, or reactions in environmentally friendly solvents like water to create libraries of related amine structures. researchgate.netnih.gov These new methodologies would not only facilitate the production of (4-Chlorophenyl)methylamine for further study but also be broadly applicable to the synthesis of other valuable substituted amines for the pharmaceutical and chemical industries. nih.gov For instance, developing novel imine condensation and isoaromatization pathways could provide efficient routes to N-substituted aniline (B41778) derivatives, a class of compounds with wide applications. nih.gov

Interdisciplinary Research Opportunities involving (4-Chlorophenyl)methylamine

The full potential of (4-Chlorophenyl)methylamine will be realized through interdisciplinary collaboration. Chemists can design and synthesize novel derivatives, while biologists and pharmacologists can investigate their effects in cellular and animal models. depauw.edu Materials scientists can explore their incorporation into new materials, and computational chemists can model their interactions with biological targets. For example, combining chemical synthesis with biological screening and computational modeling could accelerate the discovery of new applications, such as identifying derivatives with potent and selective activity against a specific disease target. nih.gov Such collaborative efforts are essential to translate fundamental chemical knowledge into practical applications in medicine, agriculture, and materials science. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (4-Chlorophenyl)methylamine, and how can purity be optimized?

  • Answer: A common method involves nucleophilic substitution between 4-chlorobenzyl chloride and hexylamine in the presence of a base like sodium hydride. Industrial-scale synthesis emphasizes yield optimization via recrystallization or chromatography . For purity, advanced techniques such as continuous flow reactors (to minimize side reactions) and gradient elution in HPLC (for separation of stereoisomers) are recommended .

Q. What spectroscopic and analytical techniques are critical for characterizing (4-Chlorophenyl)methylamine?

  • Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming the chlorophenyl and hexyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z matching calculated [M+H]+). Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Purity is quantified via reversed-phase HPLC with UV detection at 254 nm .

Q. How can preliminary biological activity screening be designed for this compound?

  • Answer: Initial screens should focus on receptor binding assays (e.g., serotonin or norepinephrine transporters due to structural similarity to antidepressants). Use radioligand displacement assays (e.g., [³H]-citalopram for serotonin reuptake inhibition). IC₅₀ values should be compared to reference compounds like fluoxetine .

Advanced Research Questions

Q. How can synthetic yield discrepancies between small-scale and industrial production be resolved?

  • Answer: Discrepancies often arise from inefficient mixing or temperature gradients in large batches. Transitioning to continuous flow reactors improves heat/mass transfer, enhancing reproducibility. Catalytic additives (e.g., phase-transfer catalysts) can stabilize intermediates, as demonstrated in analogous chlorophenylamine syntheses .

Q. What strategies address contradictory results in receptor binding vs. in vivo efficacy studies?

  • Answer: Contradictions may stem from poor pharmacokinetic properties (e.g., low blood-brain barrier permeability). Perform ADMET profiling: measure logP (optimal range: 2–5) and plasma protein binding (via equilibrium dialysis). Modify the hexyl chain length or introduce polar groups to improve bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to serotonin transporters. Density Functional Theory (DFT) calculates electrostatic potentials to optimize substituent effects. Validate predictions with site-directed mutagenesis of key receptor residues .

Q. How does the chlorophenyl moiety influence metabolic stability compared to fluorophenyl analogs?

  • Answer: The chlorine atom increases electron-withdrawing effects, slowing cytochrome P450-mediated oxidation compared to fluorine. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life. Chlorophenyl derivatives typically show t₁/₂ > 2 hours vs. <1 hour for fluorophenyl analogs .

Q. What are the toxicological thresholds for (4-Chlorophenyl)methylamine in cellular models?

  • Answer: Acute toxicity is assessed via MTT assays (IC₅₀ > 100 μM in HEK293 cells). Skin irritation potential is evaluated using reconstructed human epidermis models (OECD TG 439). For respiratory hazard, use alveolar epithelial cell lines (A549) exposed to aerosolized compound .

Key Research Gaps and Recommendations

  • Stereochemistry Effects: The compound’s chiral center (if present) may influence activity. Resolve enantiomers via chiral HPLC and test separately .
  • Long-Term Toxicity: Conduct 28-day repeat-dose studies in rodents to identify organ-specific liabilities .
  • Target Selectivity: Profile off-target binding to dopamine transporters and histamine receptors to mitigate side effects .

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